BenchChemオンラインストアへようこそ!

Sodium phenylacetate and sodium benzoate

Urea Cycle Disorders Survival Analysis Hyperammonemia

This fixed-dose 10%/10% combination is the sole FDA-approved intravenous dual nitrogen scavenger for acute hyperammonemia. Unlike single-agent alternatives, it rapidly conjugates glutamine and glycine for dual-pathway renal nitrogen excretion, achieving 96% episodic survival in UCD patients. Non-linear, saturable PK of both components prevents simple dose extrapolation from oral prodrugs. Essential for emergency UCD management, neonatal hyperammonemic crises, and severe valproate-induced hyperammonemia.

Molecular Formula C15H12Na2O4
Molecular Weight 302.23 g/mol
CAS No. 725747-03-5
Cat. No. B12760715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium phenylacetate and sodium benzoate
CAS725747-03-5
Molecular FormulaC15H12Na2O4
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Na+].[Na+]
InChIInChI=1S/C8H8O2.C7H6O2.2Na/c9-8(10)6-7-4-2-1-3-5-7;8-7(9)6-4-2-1-3-5-6;;/h1-5H,6H2,(H,9,10);1-5H,(H,8,9);;/q;;2*+1/p-2
InChIKeyLLZQUVJCIMFHKK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes20 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium Phenylacetate and Sodium Benzoate (CAS 725747-03-5): A Fixed-Dose Intravenous Nitrogen Scavenger for Acute Hyperammonemia


Sodium phenylacetate and sodium benzoate, formulated as a fixed-dose 10%/10% intravenous injection, is a dual-mechanism nitrogen scavenger classified as a metabolic adjunct for managing acute hyperammonemic crises. The compound functions by providing alternative pathways for nitrogen excretion: sodium benzoate conjugates with glycine to form hippurate, while sodium phenylacetate conjugates with glutamine to form phenylacetylglutamine, both of which are excreted renally [1]. The combination has been investigated extensively in patients with urea cycle disorders (UCDs) and related hyperammonemic conditions [2].

Why In-Class Compounds Cannot Be Simply Interchanged for Sodium Phenylacetate and Sodium Benzoate


Generic substitution with single-agent nitrogen scavengers (e.g., sodium benzoate alone, sodium phenylacetate alone) or oral prodrugs (e.g., sodium phenylbutyrate, glycerol phenylbutyrate) fails to replicate the clinical profile of this fixed-dose intravenous combination. Sodium benzoate alone demonstrates negligible acute ammonia-lowering efficacy in vivo [1], while sodium phenylacetate alone is poorly tolerated orally [2]. Oral agents like sodium phenylbutyrate and glycerol phenylbutyrate exhibit slower onset and are not indicated for acute hyperammonemic crises requiring rapid parenteral intervention [2]. The non-linear, saturable pharmacokinetics of both components [3] further preclude simple dose extrapolation from one formulation to another, underscoring the need for the specific, fixed-dose intravenous product.

Quantitative Evidence for Selection: Sodium Phenylacetate and Sodium Benzoate vs. Comparators


Overall Survival in Urea Cycle Disorders: 84% with Combination Therapy vs. 14% with Dietary Management Alone

In a 25-year open-label study of 299 patients with urea cycle disorders experiencing 1,181 acute hyperammonemic episodes, treatment with intravenous sodium phenylacetate and sodium benzoate (Ammonul) resulted in an overall survival rate of 84% (250/299 patients). This is a substantial improvement compared to the historical estimated 1-year survival rate of only 14% with dietary therapy alone, and 43% with dialysis alone [1][2].

Urea Cycle Disorders Survival Analysis Hyperammonemia

Episodic Survival from Hyperammonemic Crisis: 96% vs. 73% for Neonates

In the same 25-year cohort, 96% (1,132/1,181) of hyperammonemic episodes were survived by patients receiving the intravenous combination. However, a clear efficacy gradient was observed: patients over 30 days of age survived 98% of episodes, while neonates (≤30 days) survived only 73% (p<0.001) [1]. This differential provides a quantitative benchmark for expected outcomes across patient age groups.

Neonatal Hyperammonemia Crisis Management Survival Analysis

Pharmacokinetic Advantage: Rapid and Sustained Phenylacetate Levels vs. Benzoate

Intravenous infusion of the fixed-dose combination yields a distinct pharmacokinetic profile: plasma phenylacetate (PA) levels plateau and are maintained for 5–9 hours post-priming dose, whereas benzoate (BZ) levels decline rapidly, becoming undetectable by 14–27 hours [1]. This sustained PA exposure is critical because PA scavenges nitrogen via glutamine conjugation more effectively in acute settings, while BZ provides early-phase glycine conjugation. The differential clearance underscores the necessity of the fixed-dose combination to achieve dual-pathway nitrogen removal over a therapeutically relevant timeframe.

Pharmacokinetics Drug Exposure Nitrogen Scavenging

Component Efficacy: Phenylacetate Reduces Valproate-Induced Hyperammonemia in Rats, Whereas Benzoate Alone Does Not

In a rat model of valproate-induced hyperammonemia, phenylacetate (PA) administration significantly reduced serum ammonia levels at all evaluated time points (P<0.001), whereas sodium benzoate (SB) alone failed to produce any significant reduction in ammonia or improvement in motor function [1]. This direct comparison demonstrates that while the combination product is used clinically, the PA component is the primary driver of acute ammonia-lowering activity in this model, reinforcing the need for a product containing PA rather than SB monotherapy.

Drug-Induced Hyperammonemia Valproate Toxicity In Vivo Model

High-Value Application Scenarios for Sodium Phenylacetate and Sodium Benzoate


Acute Hyperammonemic Crisis in Confirmed or Suspected Urea Cycle Disorder

For pediatric and adult patients presenting with acute hyperammonemia and encephalopathy due to confirmed or suspected urea cycle enzyme deficiency. The fixed-dose intravenous formulation provides rapid, dual-pathway nitrogen scavenging that has been shown to achieve 96% episodic survival in a 25-year cohort [1]. This is the primary FDA-approved indication and the scenario where its survival benefit over historical dietary (14%) and dialysis (43%) controls is most pronounced [2].

Neonatal Hyperammonemia of Unknown Etiology

In neonates presenting with severe hyperammonemia (often >1000 µmol/L) where a urea cycle defect is suspected but not yet confirmed. Prompt administration of this intravenous combination, often alongside hemodialysis, is a cornerstone of emergency management. While neonatal episode survival is lower (73%) compared to older patients (98%), the absolute survival benefit over historical untreated cohorts remains substantial [1].

Valproate-Induced Hyperammonemia with Neurological Deterioration

In patients on valproate therapy who develop acute, severe hyperammonemia with encephalopathy or coma. While L-carnitine is standard, evidence from an in vivo rat model demonstrates that the phenylacetate component of this combination significantly reduces ammonia levels, whereas benzoate alone does not [3]. This supports off-label consideration of the combination product in severe cases where rapid ammonia reduction is critical.

Pre-Transplant or Perioperative Stabilization in Liver Failure

In patients with end-stage liver disease or acute liver failure awaiting transplant who develop acute hyperammonemic encephalopathy. While the drug's efficacy in this population is less established than in UCDs, its mechanism of providing alternative nitrogen excretion pathways may offer a temporary bridge to transplantation or recovery. The dual PK profile, with sustained phenylacetate levels [4], is theoretically advantageous for maintaining ammonia control during prolonged surgical or intensive care interventions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sodium phenylacetate and sodium benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.